molecular formula C18H20FN3O3 B5362558 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Numéro de catalogue B5362558
Poids moléculaire: 345.4 g/mol
Clé InChI: SNSQPGMLPMYUKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various inflammatory diseases.

Mécanisme D'action

The mechanism of action of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor involves the inhibition of this compound, which is a protein that plays a crucial role in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are produced by immune cells in response to inflammation. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can inhibit the production of leukotrienes in human leukocytes, which are immune cells that play a key role in the inflammatory response. In vivo studies have also shown that this compound inhibitor can reduce inflammation in animal models of asthma, arthritis, and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor in lab experiments has several advantages, including its specificity for this compound and its ability to reduce the production of leukotrienes. However, this compound inhibitor has some limitations, including its potential toxicity and its limited solubility in water.

Orientations Futures

There are several future directions for research on 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor. One potential direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective this compound inhibitors that have fewer side effects and greater efficacy. Additionally, research could focus on developing new methods for synthesizing this compound inhibitor that are more efficient and cost-effective.

Méthodes De Synthèse

The synthesis of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound inhibitor involves the condensation of 3-(3-fluorophenyl)propanoic acid with 1H-pyrazole-1-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the acylation of the piperidine ring with 4-chloro-4-oxobutyric acid, resulting in the formation of this compound inhibitor.

Applications De Recherche Scientifique

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor has been extensively studied for its potential use in treating various inflammatory diseases, such as asthma, arthritis, and psoriasis. It works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an important mediator of the inflammatory response. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes, which are pro-inflammatory molecules that contribute to the development of inflammatory diseases.

Propriétés

IUPAC Name

1-[3-(3-fluorophenyl)propanoyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-15-4-1-3-14(13-15)5-6-16(23)21-11-7-18(8-12-21,17(24)25)22-10-2-9-20-22/h1-4,9-10,13H,5-8,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQPGMLPMYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.